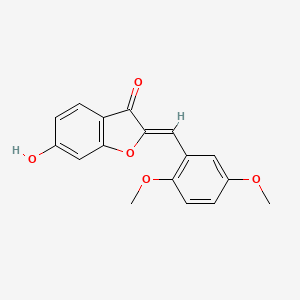

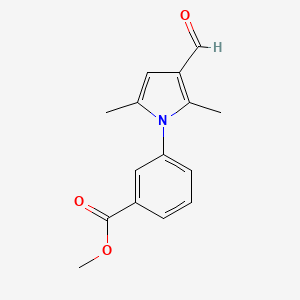

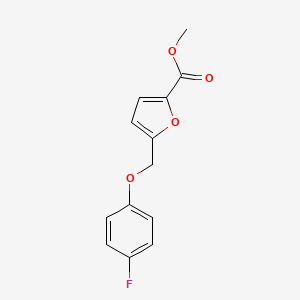

(2Z)-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Overview

Description

(2Z)-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one, also known as DMHF, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. DMHF belongs to the family of benzofuran derivatives and has been found to exhibit a range of biological activities, making it a promising candidate for further research.

Scientific Research Applications

Pharmacological Potential

Benzofuran derivatives exhibit a broad spectrum of pharmacological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. These compounds have been the focus of chemical and pharmaceutical research due to their strong biological activities and potential as natural drug lead compounds. For instance, novel benzofuran compounds have shown promise in anti-hepatitis C virus activity and as anticancer agents. Recent advancements in synthetic methods for constructing benzofuran rings, such as free radical cyclization cascade and proton quantum tunneling, facilitate the development of complex benzofuran compounds with high yield and reduced side reactions, underscoring their significance in drug discovery and development (Miao et al., 2019).

Bioactivity and Synthetic Methodologies

The bioactivity of benzofuran derivatives is closely linked to their structural features. These compounds serve as key scaffolds in designing antimicrobial agents effective against various pathogens. Their unique structural properties have made benzofurans a privileged structure in drug discovery, especially in developing efficient antimicrobial candidates. Some benzofuran derivatives, like psoralen, 8-methoxypsoralen, and angelicin, are already used in treating skin diseases such as cancer or psoriasis. This highlights the versatility of benzofuran scaffolds in generating novel therapeutic agents with potential applications across a wide range of diseases (Hiremathad et al., 2015).

Environmental and Industrial Applications

In addition to their pharmacological significance, benzofuran derivatives also find applications in environmental and industrial contexts. For example, their antioxidant properties are explored for potential use in food engineering, medicine, and pharmacy. The study and application of benzofuran derivatives in determining antioxidant activity and their role in various fields underscore their importance beyond pharmacology, suggesting a broader impact on science and technology (Munteanu & Apetrei, 2021).

properties

IUPAC Name |

(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-12-4-6-14(21-2)10(7-12)8-16-17(19)13-5-3-11(18)9-15(13)22-16/h3-9,18H,1-2H3/b16-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJGSIJFCUNQRE-PXNMLYILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801157082 | |

| Record name | (2Z)-2-[(2,5-Dimethoxyphenyl)methylene]-6-hydroxy-3(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801157082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1638956-59-8 | |

| Record name | (2Z)-2-[(2,5-Dimethoxyphenyl)methylene]-6-hydroxy-3(2H)-benzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638956-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2Z)-2-[(2,5-Dimethoxyphenyl)methylene]-6-hydroxy-3(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801157082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

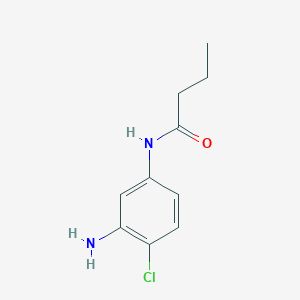

![Methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate](/img/structure/B1298232.png)

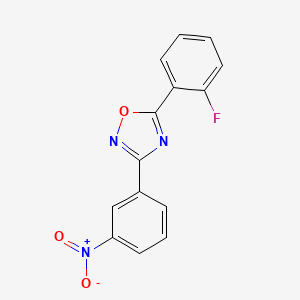

![3-[(E)-(4-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1298234.png)

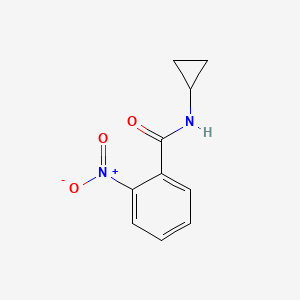

![4-[(4-Fluoro-3-nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298236.png)